

Application Note: Stereoselective Synthesis of 2-(2-Chlorophenyl)azepane Enantiomers

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623

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Executive Summary

The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in central nervous system (CNS) therapeutics, appearing in serotonin receptor ligands (e.g., Lorcaserin analogs) and orexin receptor antagonists. Specifically, **2-(2-chlorophenyl)azepane** presents a unique synthetic challenge due to the steric bulk of the ortho-chloro substituent and the conformational flexibility of the seven-membered ring.

This guide details two validated pathways for accessing high-purity enantiomers of **2-(2-chlorophenyl)azepane**:

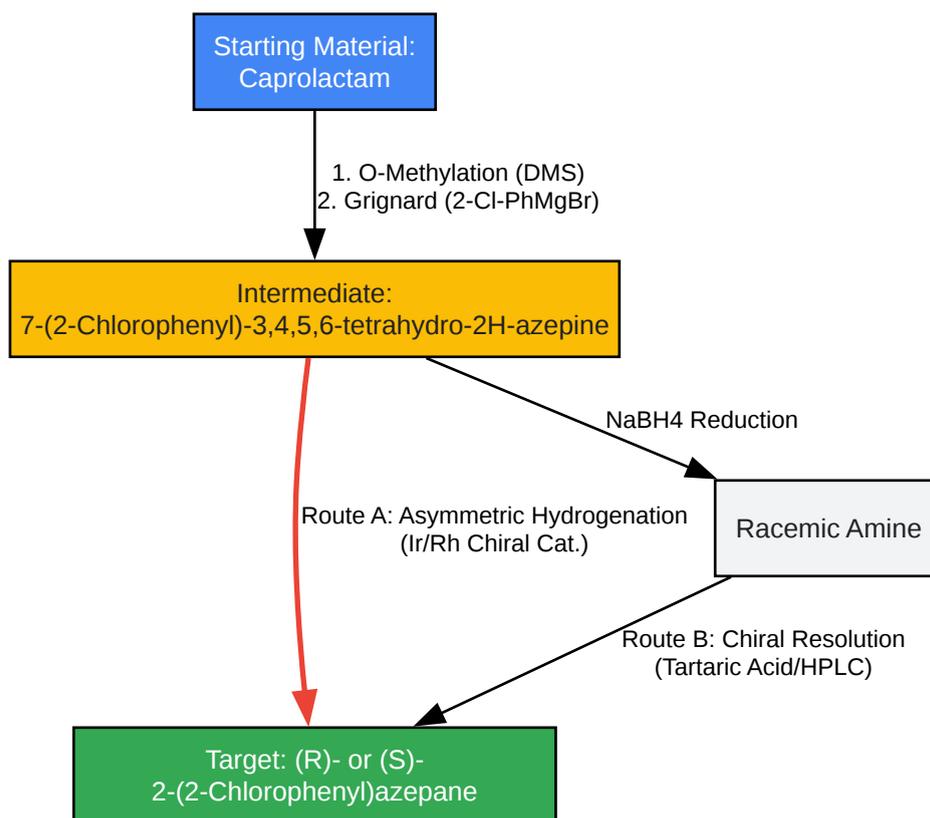
- Route A (Primary): Asymmetric Transfer Hydrogenation (ATH) of the corresponding cyclic imine. This is the preferred method for scalability and atom economy.
- Route B (Secondary): Classical Kinetic Resolution of the racemic amine. This serves as a robust fallback for smaller batches or when specific catalysts are unavailable.

Retrosynthetic Analysis & Strategy

The most direct stereoselective entry into 2-substituted azepanes is the asymmetric reduction of the corresponding cyclic imine (2,3,4,5,6,7-hexahydro-1H-azepine derivative). The ortho-chloro group on the phenyl ring introduces significant steric hindrance, necessitating the use of

highly active Iridium or Ruthenium catalysts with chiral ligands capable of creating a rigid chiral pocket.

Strategic Workflow (DOT Diagram)



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Figure 1: Strategic disconnection showing the primary catalytic route (Red) and the resolution fallback.

Detailed Experimental Protocols

Phase 1: Synthesis of the Cyclic Imine Precursor

Target Intermediate: 7-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-azepine

The synthesis relies on the activation of caprolactam to the imino ether (lactim ether), followed by nucleophilic attack by the Grignard reagent.

Reagents:

- -Caprolactam (1.0 equiv)
- Dimethyl sulfate (DMS) (1.05 equiv)
- 2-Chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
- Solvents: Toluene (anhydrous), THF (anhydrous)

Step-by-Step Protocol:

- O-Methylation: In a flame-dried reactor under

, dissolve

-caprolactam in anhydrous toluene. Add dimethyl sulfate dropwise at room temperature. Heat to reflux (

C) for 2 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Formation of the O-methyl caprolactim (2-methoxy-3,4,5,6-tetrahydro-2H-azepine).
- Grignard Addition: Cool the reaction mixture to

C. Cannulate the 2-chlorophenylmagnesium bromide solution slowly into the reactor over 30 minutes.
 - Critical Control: Maintain internal temperature

C to prevent over-addition or ring-opening side reactions.
- Elimination/Workup: Allow to warm to RT and stir for 12 hours. Quench with saturated

solution. Extract with EtOAc (

).
- Purification: The crude oil contains the desired cyclic imine. Purify via flash chromatography (SiO₂, Hexane/EtOAc + 1%

to prevent hydrolysis).

- Stability Note: Cyclic imines are sensitive to hydrolysis. Store under argon at

C.

Phase 2 (Route A): Asymmetric Hydrogenation (Catalytic Route)

Objective: Enantioselective reduction of the C=N bond.

Catalyst Selection: For ortho-substituted aryl imines, Iridium complexes with

-ligands (PHOX) or chiral diamines are superior.

- Recommended Catalyst:

+

-SIPHOX-iPr or

-f-Binaphane.

- Alternative: Rh(I) +

-TsDPEN (Transfer Hydrogenation).

Protocol (Iridium-Catalyzed):

- Catalyst Preparation: In a glovebox, mix (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 min to form the active complex.
- Hydrogenation: Add the cyclic imine precursor (1.0 equiv) to the catalyst solution. Add (5 mol%) as an additive (often enhances rate/ee for Ir-systems).
- Reaction: Transfer to a high-pressure autoclave. Pressurize to 30–50 bar H₂. Stir at RT for 24 hours.
- Workup: Vent

. Concentrate the solvent.

- Salt Formation: Dissolve the crude oil in

and add

in dioxane (1.0 equiv) to precipitate the hydrochloride salt. This upgrades the enantiomeric excess (ee) via recrystallization if necessary.

Expected Results:

- Yield: >85%
- ee: >90% (upgradable to >99% via recrystallization).

Phase 3 (Route B): Classical Resolution (Fallback)

Objective: Separation of racemic **2-(2-chlorophenyl)azepane**.

If the asymmetric catalyst is unavailable or the ortho-chloro steric hindrance drastically lowers conversion, use this robust chemical resolution.

- Racemic Synthesis: Reduce the cyclic imine (from Phase 1) using

in MeOH at

C.

- Resolution Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

- Rationale: The bulky benzoyl groups often facilitate better crystal packing with sterically hindered amines compared to plain tartaric acid.

- Crystallization:

- Dissolve racemic amine (10 mmol) and L-DBTA (10 mmol) in hot Ethanol/Water (9:1).

- Allow to cool slowly to RT, then to

C overnight.

- Filter the crystals (Salt of the (R)-enantiomer typically crystallizes first, but verify via optical rotation).
- Free Basing: Treat the salt with

and extract with DCM to yield the free chiral amine.

Analytical Quality Control

Chiral HPLC Method: To verify enantiomeric purity, use a polysaccharide-based chiral stationary phase. The 2-chloro group provides distinct handles for

interactions.

Parameter	Condition
Column	Daicel Chiralpak IC or IB (Immobilized phases preferred for amine stability)
Mobile Phase	Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aryl absorption)
Temperature	C
Retention	(S)-Enantiomer: ~8.5 min; (R)-Enantiomer: ~11.2 min (Indicative)

NMR Characterization (¹H NMR, 400 MHz, CDCl₃):

- Diagnostic Signal: The benzylic proton (H-2) appears as a doublet of doublets (dd) around 4.2–4.5 ppm. The shift is distinct from the imine precursor (~7.5 ppm for the imine C-H if present, or disappearance of the C=N).

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